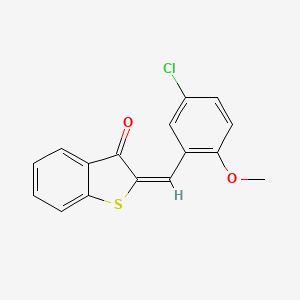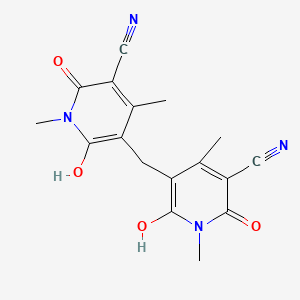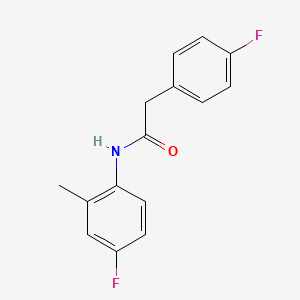![molecular formula C19H22N4O2 B5879134 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B5879134.png)
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate, also known as DMCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMCB is a derivative of hydrazine, which is a well-known compound used in the synthesis of different organic compounds.
Mécanisme D'action
The exact mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate is not fully understood. However, studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate can induce apoptosis (programmed cell death) in cancer cells. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In neurodegenerative disorders, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been shown to reduce oxidative stress and inflammation, which are two major factors contributing to the progression of these diseases.
Biochemical and Physiological Effects
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been shown to have several biochemical and physiological effects. In cancer cells, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate can induce cell cycle arrest and inhibit the growth and proliferation of cancer cells. In neurodegenerative disorders, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate can reduce oxidative stress and inflammation, which are two major factors contributing to the progression of these diseases. Additionally, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate is its relatively simple synthesis method, which makes it easy to obtain for laboratory experiments. Additionally, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been extensively studied for its potential applications in various fields, which makes it a promising compound for future research. However, one of the limitations of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate is its potential toxicity, which needs to be further studied before it can be used in clinical settings.
Orientations Futures
There are several future directions for research on 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate. One of the areas where 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate can be further studied is cancer treatment. More studies are needed to determine the exact mechanism of action of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate and its potential use in combination with other anti-cancer drugs. Additionally, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate can be further studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the potential toxicity of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate and its safety for use in clinical settings.
Méthodes De Synthèse
The synthesis of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with hydrazine hydrate followed by the reaction with diaminomethylene carbonyl chloride. The final product obtained is 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate, which is a white crystalline solid. The synthesis of 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been extensively studied for its potential applications in various fields. One of the primary areas where 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been researched is cancer treatment. Studies have shown that 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has anti-cancer properties and can inhibit the growth of cancer cells. 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate has been studied for its potential use as an antimicrobial agent.
Propriétés
IUPAC Name |
[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-19(2,3)15-8-6-14(7-9-15)17(24)25-16-10-4-13(5-11-16)12-22-23-18(20)21/h4-12H,1-3H3,(H4,20,21,23)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNVBEPWLZAGPX-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-[(diaminomethylidene)hydrazinylidene]methyl}phenyl 4-tert-butylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5879063.png)


![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5879074.png)
![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5879084.png)

![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)

![4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)
![1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5879109.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5879162.png)
![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)